3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is a chemical compound that belongs to the class of piperidine derivatives, which are characterized by a six-membered heterocyclic amine structure. The presence of the 1,2,4-oxadiazole ring in this compound enhances its chemical versatility and potential biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development and other scientific fields.
This compound can be classified as a piperidine derivative, specifically featuring an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making such compounds valuable in pharmaceutical research. The compound's Chemical Abstracts Service (CAS) number is 1385696-81-0, and it is also referred to by several synonyms including 5-Isobutyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride .
The synthesis of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves several key steps:
In industrial settings, optimized synthetic routes are employed to enhance yield and efficiency. Techniques such as continuous flow chemistry and the use of catalysts are common practices that improve reaction rates and product quality.
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine can participate in various chemical reactions:
The choice of reagents and specific reaction conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific biological targets. The oxadiazole ring may modulate enzyme activity or receptor interactions, while the piperidine structure enhances binding affinity and specificity towards these targets. This dual functionality suggests potential therapeutic applications in areas such as antimicrobial or anticancer research .
The physical properties of this compound include:
Chemical properties include:
Relevant data from spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can provide insights into its structural characteristics .
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine has several scientific applications:
The synthesis of 3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hinges on constructing its heterocyclic core via cyclization between amidoximes and activated carboxylic acid derivatives. Two principal methodologies dominate:
Two-Step Activation Approach: This involves pre-activation of carboxylic acids (e.g., 4-methylvaleric acid for the 2-methylpropyl side chain) using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The activated ester subsequently reacts with a piperidine-3-carboxamidoxime precursor at 25–60°C in aprotic solvents like N,N-dimethylformamide, achieving 70–85% yields [8]. Key to minimizing byproducts is rigorous exclusion of moisture.
One-Pot Tandem Cyclization: Utilizing N-hydroxypiperidine-3-carbonitrile intermediates, this method reacts the nitrile with hydroxylamine under basic conditions (e.g., potassium carbonate in ethanol/water), followed by acylation with 2-methylpropyl chloride. Microwave irradiation (100–120°C, 20–30 min) enhances reaction efficiency, improving yields to >90% by suppressing O-acylation byproducts .
Table 1: Cyclization Method Comparison
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Two-Step Activation | DCC, N,N-dimethylformamide, 25°C | 70–85 | Compatibility with acid-sensitive groups |
One-Pot Tandem | K₂CO₃, Ethanol/H₂O, Microwave, 120°C | >90 | Rapid cyclization, reduced steps |
Critical to both routes is the electronic influence of the 2-methylpropyl group, which balances steric accessibility with electrophilicity to facilitate ring closure .
Piperidine ring elaboration occurs either before or after oxadiazole formation, leveraging nucleophilic substitution:
N-Alkylation: 3-(Aminomethyl)piperidine reacts with 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole in acetonitrile at reflux (80°C), using potassium iodide as a catalyst and N,N-diisopropylethylamine as a base. This yields N-substituted derivatives with >80% efficiency. Steric hindrance from the 2-methylpropyl group necessitates prolonged reaction times (12–24 h) but enhances regioselectivity for N-alkylation over O-alkylation [10].
Reductive Amination: For introducing the oxadiazole moiety, piperidine-3-carbaldehyde undergoes reductive amination with 3-(aminomethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole. Sodium triacetoxyborohydride in dichloromethane at 25°C affords secondary amines in 75–88% yields. The mild conditions preserve oxadiazole integrity, which is prone to reduction under stronger agents like lithium aluminum hydride [8].
Table 2: Nucleophilic Substitution Optimization
Reaction Type | Solvent | Catalyst/Base | Yield (%) | Side Products |
---|---|---|---|---|
N-Alkylation | Acetonitrile | N,N-Diisopropylethylamine | >80 | Quaternary ammonium salts (<5%) |
Reductive Amination | Dichloromethane | NaBH(OAc)₃ | 75–88 | Aldimines (<10%) |
Solvent polarity critically impacts substitution kinetics, with polar aprotic solvents accelerating displacement rates by 40% compared to protic systems [8].
Translating batch synthesis to continuous flow systems addresses scalability challenges:
Microreactor-Enabled Cyclization: A two-stage continuous process integrates:(i) Carboxylic acid activation in a PTFE tubular reactor (residence time: 2 min, 25°C)(ii) Amidoxime cyclization in a packed-bed reactor containing immobilized N,N-diisopropylethylamine on silica gel (50°C, 5 min residence time)This configuration achieves 92% conversion and reduces solvent consumption by 60% versus batch methods by enhancing mass transfer and thermal control .
Catalytic Hydrogenation Integration: For intermediates requiring reduction (e.g., nitro-piperidine precursors), continuous hydrogenation employs Pd/C catalysts in a H-Cube® Pro reactor (1.0 bar H₂, 50°C). Inline IR monitoring adjusts H₂ flow to suppress oxadiazole over-reduction, maintaining >95% selectivity .
Table 3: Continuous Flow Parameters
Process Stage | Reactor Type | Residence Time | Conversion (%) | Throughput (kg/day) |
---|---|---|---|---|
Acid Activation | Tubular (PTFE) | 2 min | 98 | 8.5 |
Cyclization | Packed-Bed (Silica) | 5 min | 92 | 7.1 |
Hydrogenation | Fixed-Bed (Pd/C) | 10 min | >99 | 6.3 |
These systems enable in situ impurity scrubbing via catch-and-release cartridges, eliminating batch-type purification bottlenecks .
Final product isolation employs crystallization or chromatography, dictated by impurity profiles:
Crystallization: The hydrochloride salt formation is preferred for high-purity isolation. Crude 3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine is dissolved in hot ethanol (60°C), treated with concentrated hydrochloric acid (1.1 equiv), and cooled to −20°C. This yields >99.5% pure hydrochloride crystals (melting point: 210–212°C) with 85% recovery. Critical parameters include cooling rate (<5°C/min) and stoichiometric acid control to prevent oxadiazole hydrolysis .
Chromatography: For non-ionizable impurities (e.g., des-methylpropyl byproducts), reverse-phase C18 silica chromatography with acetonitrile/water gradients (15→45% acetonitrile over 30 min) achieves 98% purity. However, this method suffers from low throughput (30% recovery) and solvent intensity, making it impractical for >100-g batches [8].
Table 4: Purification Method Trade-offs
Method | Purity (%) | Recovery (%) | Cost Relative to Crystallization | Scale Limit |
---|---|---|---|---|
Hydrochloride Crystallization | >99.5 | 85 | 1.0x | Multi-kilogram |
Reverse-Phase Chromatography | 98 | 30–40 | 15x | <100 g |
Hybrid approaches exploit initial crystallization followed by tangential flow filtration to remove colloidal impurities, enhancing purity to >99.9% without chromatography .
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3